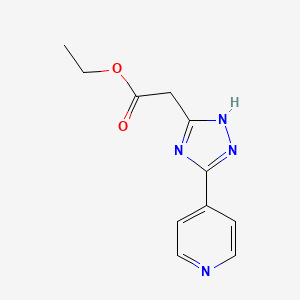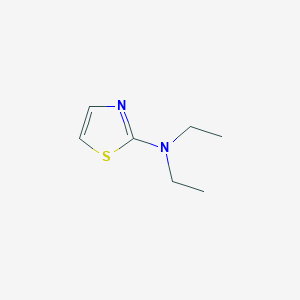
4-(6-クロロ-1-エチル-4-オキソ-1,4-ジヒドロキノリン-3-カルボキサミド)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate is a synthetic organic compound that belongs to the quinolone family. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of a chloro substituent at the 6-position and an ethyl group at the 1-position, along with a carboxamido and benzoate ester functional group, makes this compound unique and potentially useful in various scientific applications.
科学的研究の応用
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
Target of Action
The primary target of Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate is currently unknown. The compound is structurally similar to certain quinolone derivatives , which are known to target bacterial DNA gyrase and topoisomerase IV . .
Mode of Action
Based on its structural similarity to quinolones, it may interact with its targets by inhibiting the supercoiling activity of dna gyrase and topoisomerase iv, thereby preventing dna replication and transcription .
Biochemical Pathways
If it acts similarly to quinolones, it may disrupt DNA replication and transcription in bacteria, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s solubility in DMSO and methanol suggests that it may have good bioavailability, but this needs to be confirmed through experimental studies.
Result of Action
If it acts like quinolones, it may cause bacterial cell death by disrupting DNA replication and transcription .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl substituents at the desired positions on the quinoline ring.
Amidation and esterification: The carboxamido group is introduced through an amidation reaction, followed by esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure but different substituents.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against certain bacterial strains.
Uniqueness
methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-amido)benzoate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinolones
特性
IUPAC Name |
methyl 4-[(6-chloro-1-ethyl-4-oxoquinoline-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-23-11-16(18(24)15-10-13(21)6-9-17(15)23)19(25)22-14-7-4-12(5-8-14)20(26)27-2/h4-11H,3H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLJXIQBJCWFSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)


![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2400309.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![N-(3-chloro-4-methoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2400312.png)




![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)

